Sodium 4-hydroxy-3-nitrobenzene-1-sulfinate Sodium 4-hydroxy-3-nitrobenzene-1-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17635342
InChI: InChI=1S/C6H5NO5S.Na/c8-6-2-1-4(13(11)12)3-5(6)7(9)10;/h1-3,8H,(H,11,12);/q;+1/p-1
SMILES:
Molecular Formula: C6H4NNaO5S
Molecular Weight: 225.16 g/mol

Sodium 4-hydroxy-3-nitrobenzene-1-sulfinate

CAS No.:

Cat. No.: VC17635342

Molecular Formula: C6H4NNaO5S

Molecular Weight: 225.16 g/mol

* For research use only. Not for human or veterinary use.

Sodium 4-hydroxy-3-nitrobenzene-1-sulfinate -

Specification

Molecular Formula C6H4NNaO5S
Molecular Weight 225.16 g/mol
IUPAC Name sodium;4-hydroxy-3-nitrobenzenesulfinate
Standard InChI InChI=1S/C6H5NO5S.Na/c8-6-2-1-4(13(11)12)3-5(6)7(9)10;/h1-3,8H,(H,11,12);/q;+1/p-1
Standard InChI Key RGPWBNGSEIWCRD-UHFFFAOYSA-M
Canonical SMILES C1=CC(=C(C=C1S(=O)[O-])[N+](=O)[O-])O.[Na+]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (C₆H₄NNaO₅S) features a benzene core with three functional groups:

  • Sulfinate group: Positioned at carbon 1, this group (-SO₂⁻Na⁺) enhances water solubility and serves as a nucleophile in substitution reactions.

  • Nitro group: At carbon 3, the -NO₂ group withdraws electron density, polarizing the aromatic ring and influencing regioselectivity in further reactions.

  • Hydroxyl group: At carbon 4, the -OH group introduces acidity (pKa ~8–10) and enables hydrogen bonding or coordination with metals .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₆H₄NNaO₅S
Molecular Weight225.16 g/mol
Exact Mass224.963 g/mol
Topological Polar Surface Area115 Ų
LogP (Partition Coefficient)1.45 (estimated)

Synthesis and Manufacturing

Sulfonation-Nitration Pathways

While no direct synthesis of Sodium 4-hydroxy-3-nitrobenzene-1-sulfinate is documented, analogous routes for sulfonated nitrobenzenes provide a framework. For example, the sulfonation of nitrobenzene derivatives using chlorosulfonic acid (ClSO₃H) under controlled conditions can yield sulfonated intermediates . A modified process might involve:

  • Sulfonation: Reacting 4-nitrophenol with chlorosulfonic acid to introduce the sulfinate group.

  • Neutralization: Treating the sulfonic acid intermediate with sodium hydroxide to form the sodium sulfinate salt.

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsOutcome
Sulfonation4-Nitrophenol + ClSO₃H (1:0.5), 110°C, 4h4-Nitro-3-hydroxybenzenesulfonic acid
NeutralizationNaOH (aq), 25°C, 1hSodium 4-hydroxy-3-nitrobenzene-1-sulfinate

This approach mirrors the chlorosulfonic acid-mediated sulfonation of nitrobenzene described in patent CN108997175B, where stoichiometric control minimizes waste acid generation .

Chemical Reactivity and Applications

Redox and Coupling Reactions

The nitro and sulfinate groups enable participation in redox and cross-coupling reactions. For instance, copper-catalyzed coupling with sodium sulfinates (as in ) could facilitate the formation of sulfonamides or azo dyes. The hydroxyl group further allows for etherification or esterification, broadening synthetic utility.

Pharmaceutical and Dye Intermediates

Structurally related compounds, such as sodium (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato)chromate(1-), demonstrate applications in dye chemistry and biological probes. Sodium 4-hydroxy-3-nitrobenzene-1-sulfinate may serve as a precursor to:

  • Anticancer agents: Nitroaromatics are explored for their cytotoxic properties.

  • Azo dyes: Coupling with diazonium salts could yield colored compounds for textiles.

Recent Advances and Future Directions

Catalytic Innovations

The copper-catalyzed coupling of nitroarenes with sodium sulfinates highlights a shift toward transition-metal-mediated transformations. Adapting such methodologies could streamline the functionalization of Sodium 4-hydroxy-3-nitrobenzene-1-sulfinate.

Computational Modeling

Density functional theory (DFT) studies could predict the compound’s reactivity patterns, guiding experimental efforts in drug discovery or materials science.

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